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molecular formula C7H14N2O2 B8312322 3-(Morpholin-2-yl)propanamide

3-(Morpholin-2-yl)propanamide

Cat. No. B8312322
M. Wt: 158.20 g/mol
InChI Key: SDPRIDNFURPNTM-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

Methyl 3-(morpholin-2-yl)propanoate (0.58 g, 3.35 mmol) was reacted with a solution of NH3 in methanol (7 mol/L, 10 mL) according to the procedure as described in Example 25, Step A to give the title compound as brownish oil (0.41 g, 78%). The compound was characterized by the following spectroscopic data:
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][C:9]([O:11]C)=O)[CH2:2]1.[NH3:13]>CO>[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][C:9]([NH2:13])=[O:11])[CH2:2]1

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
N1CC(OCC1)CCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CC(OCC1)CCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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